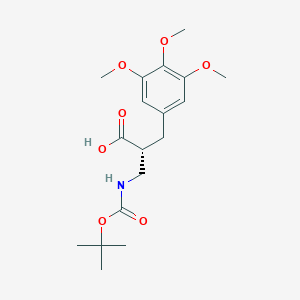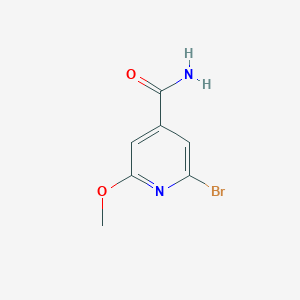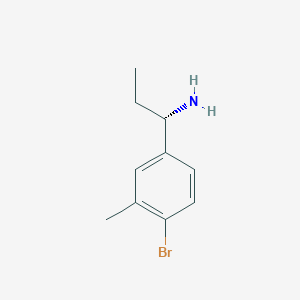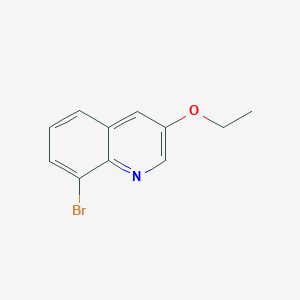
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with a 1,1-dioxidothietan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalization. One common method involves the reaction of tert-butyl carbamate with a cyclobutyl halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl carbamate group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Bases like potassium carbonate and sodium hydride, along with solvents like dichloromethane and tetrahydrofuran, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nucleophile introduced.
Scientific Research Applications
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functionalized derivatives.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl (3-aminocyclobutyl)carbamate: Lacks the dioxidothietan-3-yl group but shares the cyclobutyl and carbamate features.
tert-Butyl (3-hydroxycyclobutyl)carbamate: Contains a hydroxyl group instead of the dioxidothietan-3-yl group.
Uniqueness
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate is unique due to the presence of the 1,1-dioxidothietan-3-yl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C12H22N2O4S |
|---|---|
Molecular Weight |
290.38 g/mol |
IUPAC Name |
tert-butyl N-[3-[(1,1-dioxothietan-3-yl)amino]cyclobutyl]carbamate |
InChI |
InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-9-4-8(5-9)13-10-6-19(16,17)7-10/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
BCYBESPADKQVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)NC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12953963.png)




![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)

![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)



